4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Description
4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes ethyl, prop-2-enyl, and chloroacetylamino groups attached to a methylthiophene dicarboxylate core.
Properties
IUPAC Name |
4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-4-6-21-14(19)11-8(3)10(13(18)20-5-2)12(22-11)16-9(17)7-15/h4H,1,5-7H2,2-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFMEQOUFWTHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Thiophene Core: The thiophene core is synthesized through a cyclization reaction involving a suitable precursor, such as a dicarboxylic acid derivative.
Introduction of Substituents: The ethyl and prop-2-enyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Chloroacetylation: The chloroacetylamino group is introduced via a chloroacetylation reaction, typically using chloroacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetylamino group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing thiophene moieties exhibit significant antioxidant properties. The presence of substituents such as chloroacetyl groups enhances the radical scavenging ability of these compounds. Studies have demonstrated that related thiophene derivatives can effectively neutralize free radicals, suggesting potential uses in preventing oxidative stress-related diseases .
Antibacterial Properties
The antibacterial efficacy of thiophene derivatives has been extensively studied. Compounds similar to 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate have shown activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Anticancer Potential
Emerging research highlights the anticancer potential of thiophene derivatives. These compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies suggest that the target compound could inhibit the proliferation of certain cancer cell lines .
Case Studies
Mechanism of Action
The mechanism of action of 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The chloroacetylamino group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiophene core may also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-prop-2-enyl-phenol: A compound with a similar prop-2-enyl group but different core structure.
4-allylphenol: Contains an allyl group similar to the prop-2-enyl group but lacks the thiophene core.
2-methoxy-5-(1-propenyl)-phenol: Another compound with a similar substituent pattern but different core structure.
Uniqueness
4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of substituents and the thiophene core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can be represented as follows:
This compound features a thiophene ring substituted with various functional groups that may influence its biological activity.
1. Antimicrobial Activity
Research indicates that thiophene derivatives can exhibit significant antimicrobial properties. A study on similar compounds showed that substitutions on the thiophene ring could enhance antibacterial activity against various pathogens. The presence of the chloroacetyl group in this compound may contribute to its effectiveness by increasing lipophilicity and facilitating membrane penetration .
2. Anti-inflammatory Effects
Thiophenes have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. For instance, compounds with similar structures have been shown to reduce the expression of COX-2 and TNF-alpha in cellular models .
3. Anticancer Potential
The anticancer activity of thiophenes is attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. A study found that certain thiophene derivatives could act as inhibitors of cancer cell growth by interfering with DNA synthesis and promoting cell cycle arrest . The specific interactions of this compound with cellular targets remain an area for further research.
Research Findings and Case Studies
Toxicological Considerations
The bioactivation of substituted thiophenes has been studied extensively due to concerns regarding their potential toxicity. For example, the oxidative metabolism of these compounds can lead to the formation of reactive intermediates capable of causing cellular damage . It is essential to evaluate the safety profile of 4-O-ethyl 2-O-prop-2-enyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate through comprehensive toxicological assessments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
